molecular formula C12H20O3 B14452351 acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol CAS No. 74036-20-7

acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

Cat. No.: B14452351
CAS No.: 74036-20-7
M. Wt: 212.28 g/mol
InChI Key: URQSEQHZHQQSDK-JUHCGIOYSA-N
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Description

Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as cis-Verbenyl acetate, is an organic compound with the molecular formula C12H18O2. It is a bicyclic monoterpene derivative, characterized by its unique structure which includes a bicyclo[3.1.1]heptane ring system. This compound is commonly found in essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol typically involves the esterification of verbenol with acetic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process involves heating verbenol with acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the extraction of essential oils from plants such as pine or eucalyptus, followed by chemical modification. The extracted verbenol is then esterified with acetic acid under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, interacting with cell membranes, or influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and ketone counterparts. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .

Properties

CAS No.

74036-20-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(3,11)8(9)6-7;1-2(3)4/h4-5,7-8,11H,6H2,1-3H3;1H3,(H,3,4)/t7-,8+,10-;/m1./s1

InChI Key

URQSEQHZHQQSDK-JUHCGIOYSA-N

Isomeric SMILES

CC(=O)O.C[C@]1(C=C[C@@H]2C[C@H]1C2(C)C)O

Canonical SMILES

CC(=O)O.CC1(C2CC1C(C=C2)(C)O)C

Origin of Product

United States

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